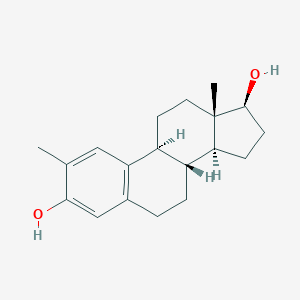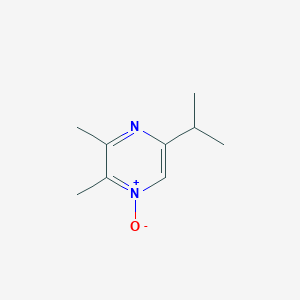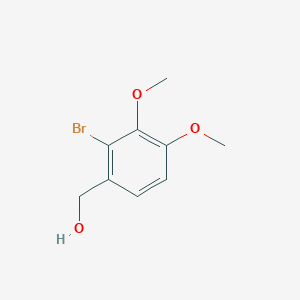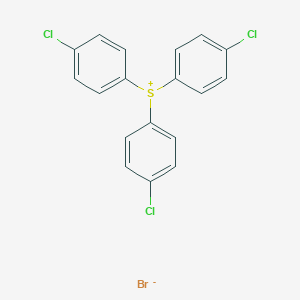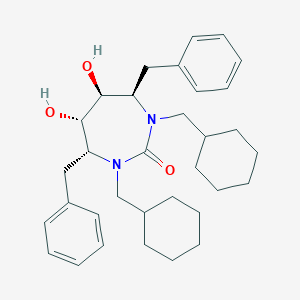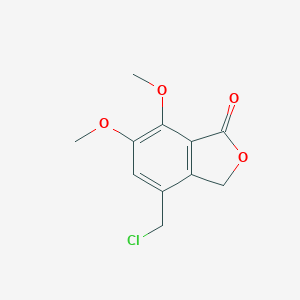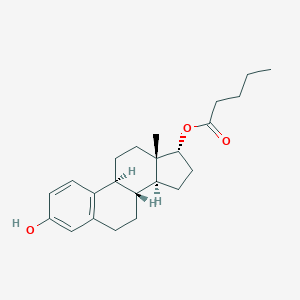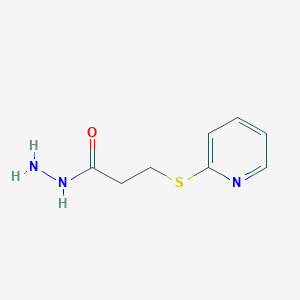
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylthioacetic acid hydrazide and has the molecular formula C8H10N4O.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Effets Biochimiques Et Physiologiques
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase and alanine transaminase. It has also been found to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to reduce the levels of glucose and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to its use in lab experiments. It may be toxic to certain cell lines, and its mechanism of action is not fully understood.
Orientations Futures
For the study of this compound include further investigation of its potential as an anticancer drug, as well as its potential applications in the treatment of fungal and bacterial infections. Its mechanism of action and toxicity could also be further studied to better understand its effects on the body.
Méthodes De Synthèse
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) can be synthesized by the reaction of 2-pyridylthioacetic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. The yield of the product is around 70%.
Applications De Recherche Scientifique
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its antifungal and antibacterial properties.
Propriétés
Numéro CAS |
125428-67-3 |
|---|---|
Nom du produit |
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) |
Formule moléculaire |
C8H11N3OS |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
3-pyridin-2-ylsulfanylpropanehydrazide |
InChI |
InChI=1S/C8H11N3OS/c9-11-7(12)4-6-13-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) |
Clé InChI |
IPDIGOMKOXQJTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCCC(=O)NN |
SMILES canonique |
C1=CC=NC(=C1)SCCC(=O)NN |
Synonymes |
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



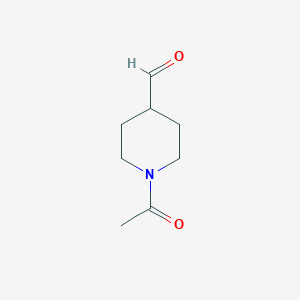
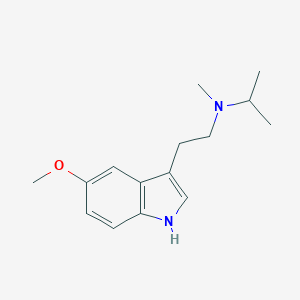
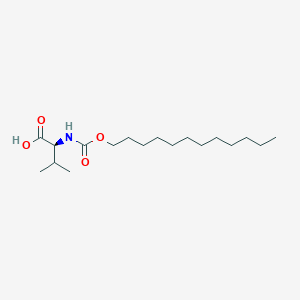
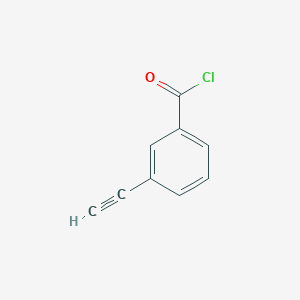
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
